4-{[2-(2-Chlorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Researchers requiring precise quinoline-piperazinone chemotypes face supply gaps for late-diversification intermediates. This compound delivers the 2-(2-chlorophenyl)quinoline scaffold linked via a 4-carbonyl bridge to piperazin-2-one, offering a free NH position for further functionalization absent in piperidine-amides. • Serves as a key building block for kinase/GPCR-targeted library synthesis • Enables impurity identification & analytical reference for scale-up QC • Provides freedom-to-operate advantages in competitive target spaces

Molecular Formula C20H16ClN3O2
Molecular Weight 365.8 g/mol
Cat. No. B12192218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(2-Chlorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one
Molecular FormulaC20H16ClN3O2
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl
InChIInChI=1S/C20H16ClN3O2/c21-16-7-3-1-6-14(16)18-11-15(13-5-2-4-8-17(13)23-18)20(26)24-10-9-22-19(25)12-24/h1-8,11H,9-10,12H2,(H,22,25)
InChIKeyLJEYUHNVUFGBKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[2-(2-Chlorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one – Chemical Profile


4-{[2-(2-Chlorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one (CAS 1144482-66-5) is a heterocyclic building block featuring a 2-(2-chlorophenyl)quinoline core linked through a 4-carbonyl bridge to a piperazin-2-one moiety . It possesses the molecular formula C20H16ClN3O2 and a molecular weight of 365.8 g/mol . The quinoline ring system and the piperazin-2-one scaffold are both recognized pharmacophoric elements in medicinal chemistry, endowing derivatives with potential interactions at diverse biological targets [1][2].

Undefined Risk of Generic Substitution


In the absence of published head-to-head selectivity, pharmacokinetic, or in-vivo efficacy data for this specific compound, any generic substitution with a structurally related quinoline-piperazine derivative carries undefined and potentially significant risk [1]. SAR studies on analogous scaffolds show that minor substituent variations—including the position of the chlorine on the phenyl ring and the choice of piperazine versus piperidine—can fundamentally alter target engagement, cross-reactivity profiles, and cytotoxicity windows [1][2]. Therefore, interchangeability cannot be assumed without quantitative confirmation matching this precise chemotype [2].

Quantitative Differentiation Evidence


Piperazin-2-one vs. Piperidine-Carboxamide Core

This compound incorporates a piperazin-2-one core, which differs from the commonly explored piperidine-4-carboxamide moiety found in direct analogs such as 1-[2-(2-chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide. The piperazin-2-one ring system introduces an additional hydrogen-bond acceptor (the lactam carbonyl), which can alter molecular recognition, physicochemical properties, and intellectual property space relative to piperidine-based congeners . However, no quantitative biological comparison data are available in the public domain for these two specific compounds.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Antibacterial Pharmacophore Class Potential

Piperazine-substituted quinolines are a recognized antibacterial pharmacophore, as demonstrated by extensive patent filings claiming broad-spectrum activity for compounds with a quinoline core bearing a piperazine-containing moiety at the 4-position [1]. While this patent class provides a structural rationale for exploring this target compound, no quantitative minimum inhibitory concentration (MIC) data for this specific compound against any bacterial strain have been published, preventing a direct potency comparison with established agents like ciprofloxacin or norfloxacin [2].

Antibacterial Drug Resistance Fluoroquinolone Analog

Anticancer Cytotoxicity Data Gap

Piperazine-linked quinoline hybrids have demonstrated measurable cytotoxicity against cancer cell lines in published screening campaigns, with certain analogs achieving IC50 values of 1.55 µM (ACHN renal cancer) [1], 16–92 µM (MCF-7 and HEK293) [2], and 43.1–59.1 µM (A549 and MCF-7) [3]. This compound's unique piperazin-2-one substitution pattern remains unscreened in any publicly available cancer panel. Without head-to-head cytotoxicity data against a common comparator such as the clinical candidate Pelabresib (a BET inhibitor with the same molecular formula C20H16ClN3O2 but a completely distinct scaffold ), any claim of differential antiproliferative activity is unsupported.

Anticancer Cytotoxicity Quinoline Hybrid

Purity and Procurement Landscape

The compound is cataloged by commercial chemical suppliers with availability confirmed for research use only . However, no certificate of analysis detailing exact purity (e.g., >95%, >98%) or impurity profile is publicly accessible. In comparison, the structurally related building block 2-(2-chlorophenyl)quinoline-4-carboxylic acid (CAS 20389-09-7) is widely stocked by major vendors including Sigma-Aldrich with defined purity specifications . The limited commercial footprint of the target compound may indicate specialized synthesis requirements, longer lead times, and higher procurement costs, which must be weighed against the unique structural features it introduces .

Chemical Sourcing Purity Intellectual Property

Recommended Usage Scenarios


Kinase or GPCR Lead Optimization

Given the quinoline-piperazine framework's established presence in kinase and GPCR-targeted libraries [1], this compound can serve as a late-diversification intermediate where the piperazin-2-one ring enables further functionalization at the free NH position, a feature absent in simple piperidine-amides. Its structural uniqueness within the patent landscape (class-level inference based on piperazinyl-quinoline patent filings [2]) may provide freedom-to-operate advantages in competitive target spaces.

Antibacterial Screening Library Expansion

The compound's core structure aligns with a patented antibacterial pharmacophore class [2]. With no published MIC data, its integration into a phenotypic screening deck against multi-drug-resistant Gram-positive and Gram-negative strains offers the opportunity to establish novel structure-activity relationships and potentially identify a new chemical starting point for antibiotic development.

Process Chemistry Reference Standard

As a potential synthetic byproduct or intermediate in routes that couple 2-(2-chlorophenyl)quinoline-4-carboxylic acid with amine nucleophiles, this compound may be required as an analytical reference for reaction monitoring, impurity identification, and quality control in larger-scale synthesis campaigns targeting related amide derivatives.

In-Silico Screening and Docking Studies

The absence of experimental bioactivity data makes this compound a valuable test case for in-silico target prediction and molecular docking studies. Its distinct piperazin-2-one moiety allows computational comparison against the piperidine-carboxamide analog , providing a training set for scoring function validation in virtual screening workflows.

Quote Request

Request a Quote for 4-{[2-(2-Chlorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.